Dioxane-methanol water
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H12O4 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1,4-dioxan-2-ylmethanol;hydrate |
InChI |
InChI=1S/C5H10O3.H2O/c6-3-5-4-7-1-2-8-5;/h5-6H,1-4H2;1H2 |
InChI Key |
VWQCNEGEXAWAOM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)CO.O |
Origin of Product |
United States |
Elucidation of Intermolecular Interactions and Solution Microstructure
Conductor-like Screening Model for Realistic Solvation (COSMO-RS)
The Conductor-like Screening Model for Realistic Solvents (COSMO-RS) is a powerful computational method for predicting the thermodynamic properties of liquid mixtures based on quantum chemical calculations. scm.comwikipedia.org It bypasses the need for system-specific group parameters by using the screening charge density (σ) on the surface of molecules, calculated via an initial quantum chemical COSMO step. wikipedia.org This allows for the a priori prediction of properties like activity coefficients, solubility, and partition coefficients for compounds in various solvents and solvent mixtures. wikipedia.orgresearchgate.net
In the context of the dioxane-methanol-water ternary system, COSMO-RS is particularly valuable for understanding and predicting phase equilibria and solubility behavior. The model calculates the chemical potential of each component in the mixture by considering the pairwise interactions between molecular surface segments. wikipedia.orgua.pt The final chemical potential is typically separated into a combinatorial part and a more significant interaction part. wikipedia.org
COSMO-RS has proven effective in predicting the solubility of compounds in binary solvent mixtures, including methanol-water and dioxane-water systems. researchgate.netresearchgate.net It can accurately model complex solubility phenomena, such as the co-solvency effect where a mixture of solvents provides significantly higher solubility than either pure solvent. researchgate.net The model accounts for different types of intermolecular interactions, including hydrogen bonding and electrostatic (misfit) interactions, which are crucial in the polar, hydrogen-bonding dioxane-methanol-water system.
An important consideration for accurate COSMO-RS predictions is the inclusion of molecular conformers. For flexible molecules like dioxane, different conformations (e.g., chair, boat) can exist in solution. westminster.ac.uk The relative population of these conformers can be influenced by the solvent environment. Studies have shown that using a weighted distribution of relevant conformers, rather than a single conformer, can significantly improve the accuracy of solubility predictions in mixed-solvent systems like methanol-water. ua.pt
Table 2: COSMO-RS Model Features and Applications
| Feature | Description | Relevance to Dioxane-Methanol-Water System | Citations |
|---|---|---|---|
| Methodology | A quantum chemistry and statistical thermodynamics-based model that predicts thermodynamic properties from the interaction of molecular surface charge densities. | Enables prediction of properties like activity coefficients and solubilities without experimental data for the specific ternary mixture. | scm.comwikipedia.orgua.pt |
| Input Data | Requires quantum chemical COSMO calculations for each individual component (dioxane, methanol (B129727), water) to generate surface charge density profiles (σ-profiles). | The model is predictive, relying on fundamental molecular properties rather than empirically fitted parameters for the mixture. | wikipedia.org |
| Predictive Capability | Calculates chemical potentials, activity coefficients, solubilities, partition coefficients, and vapor pressures. | Crucial for designing chemical processes involving this solvent system, such as crystallization or extraction. | scm.comresearchgate.net |
| Conformer Handling | Can account for different molecular conformations and their solvent-dependent populations to improve prediction accuracy. | Important for flexible molecules like 1,4-dioxane (B91453), whose conformational equilibrium can shift depending on interactions with methanol and water. | ua.ptwestminster.ac.uk |
Phase Behavior and Solution Thermodynamics
Solid-Liquid Equilibrium (SLE) and Solubility Investigations
The dissolution of a solid in a liquid solvent system is a complex process governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. In mixed solvent systems like dioxane-methanol-water, the phase behavior is further complicated by the interactions between the co-solvents themselves.
Influence of Solvent Composition on Solute Solubility
The composition of the solvent mixture plays a critical role in determining the solubility of a solute. In aqueous co-solvent solutions, the solubility of a compound can vary significantly with changes in the co-solvent fraction.
For instance, studies on the solubility of econazole (B349626) nitrate (B79036) in 1,4-dioxane-water mixtures show that at a constant temperature, solubility first increases and then decreases as the mass fraction of 1,4-dioxane (B91453) rises. researchgate.net A similar non-linear trend is observed for other compounds. The solubility of thiamphenicol (B1682257) in various co-solvent-water mixtures, including methanol-water and 1,4-dioxane-water, was measured across a range of temperatures. acs.org At a fixed solvent composition and temperature, the solubility of thiamphenicol was found to be greater in N,N-dimethylformamide (DMF) + water mixtures compared to methanol (B129727) + water or 1,4-dioxane + water mixtures. researchgate.netacs.org
The polarity of the solvent is a significant factor, but not the sole determinant of solubility. The solubility of the c-Met inhibitor ABN401 was observed to not increase with rising solvent polarity across a range of solvents including water and methanol, indicating that specific solute-solvent interactions are also highly influential. nih.gov For chlorhexidine (B1668724), at the same composition of co-solvent and temperature, the mole fraction solubility was highest in DMF + water mixtures and lowest in ethanol (B145695) + water mixtures. researchgate.net This highlights that the specific nature of the co-solvent (dioxane, methanol, etc.) profoundly impacts the solvation environment and, consequently, the solute's solubility.
Role of Solubility Parameters and Dipolarity-Polarizability in Solvation
The Linear Solvation Energy Relationship (LSER) model, specifically the Kamlet-Taft model, is often used to study solvent effects. This model correlates solubility with solvent parameters such as dipolarity/polarizability (π), hydrogen bond acidity (α), and hydrogen bond basicity (β). nih.govuctm.edu For example, an analysis of the solubility of a c-Met inhibitor indicated that hydrogen bonding interactions of the solvent with the solute (β), electrostatic solute-solvent interactions (π), and solvent-solvent interactions all contributed positively to solubility. nih.gov A study on bromocresol purple in water-dioxane mixtures showed a non-linear relationship between pKa values and the reciprocal of relative permittivity, suggesting that both electrostatic and non-electrostatic forces affect the acidity constant. uctm.edu The Kamlet-Taft solvatochromic parameters were used to correlate the pKa values, revealing that they were primarily affected by non-electrostatic solute-solvent interactions. uctm.edu
Preferential Solvation Effects on Solubility of Complex Molecules
In mixed solvents, the composition of the solvent in the immediate vicinity of a solute molecule (the solvation shell) can differ from the composition of the bulk solvent. This phenomenon is known as preferential solvation. researchgate.net The solute may preferentially interact with one of the solvent components, leading to an enrichment of that component in its solvation shell.
The Inverse Kirkwood–Buff Integrals (IKBI) method is a powerful tool to analyze preferential solvation from solubility data. researchgate.netwalshmedicalmedia.com Studies on various drugs have demonstrated this effect in dioxane-water and methanol-water mixtures.
Thiamphenicol : In methanol-water mixtures, preferential solvation by the co-solvent was minimal across all compositions. However, in 1,4-dioxane-water solutions, thiamphenicol was preferentially solvated by the co-solvent in intermediate and co-solvent-rich regions. acs.org
Chlorhexidine : This compound was preferentially solvated by water in water-rich compositions for both methanol-water and 1,4-dioxane-water mixtures. researchgate.net
Sulfadiazine (B1682646) : In 1,4-dioxane-water mixtures, sulfadiazine was preferentially solvated by water in water-rich mixtures and by 1,4-dioxane in mixtures with intermediate compositions and those rich in the organic solvent. walshmedicalmedia.com
Naproxen, Ketoprofen, and Ibuprofen : In methanol-water mixtures, these drugs are very sensitive to specific solvation effects and are preferentially solvated by water in water-rich mixtures but by methanol in methanol-rich mixtures. walshmedicalmedia.com
These effects are driven by a balance of interactions, including hydrophobic hydration around non-polar parts of the solute and specific interactions (like hydrogen bonding) between the solute and the more basic or acidic solvent component. walshmedicalmedia.com
Apparent Molar Dissolution Enthalpy, Entropy, and Gibbs Energy Analysis
The thermodynamic properties of dissolution—Gibbs energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—provide critical insights into the spontaneity and driving forces of the dissolution process. biointerfaceresearch.com These parameters can be determined from the variation of solubility with temperature using the van't Hoff equation. biointerfaceresearch.com
For many dissolution processes in aqueous co-solvent mixtures, the process is endothermic. For example, the dissolution of chlorhexidine was found to be endothermic in all solvent solutions studied. researchgate.net Similarly, the dissolution of sulfadiazine in ethylene (B1197577) glycol-water mixtures was an endothermic process where the standard Gibbs energy and enthalpy were positive in each case. biointerfaceresearch.com
Acid-Base and Ionic Equilibria in Mixed Solvents
The properties of a solvent mixture, such as its dielectric constant and basicity, significantly influence the dissociation of weak acids and bases. The addition of an organic co-solvent like 1,4-dioxane or methanol to water alters the solvent environment, leading to changes in the acid dissociation constant (pKa).
Dissociation Constants (pKa) of Weak Acids in 1,4-Dioxane-Water and Methanol-Water Mixtures
The pKa is a measure of the strength of an acid in a particular solvent; a lower pKa value corresponds to a stronger acid. ualberta.ca The addition of a less polar organic solvent to water generally decreases the dielectric constant of the medium. This change typically increases the pKa of weak acids, making them weaker. researchgate.net
In Methanol-Water Mixtures: The effect of adding methanol to water on the pKa of a weak acid depends on the charge type of the acid.
Neutral Acids (e.g., Acetic Acid) : For neutral acids, the pKa value tends to increase as more methanol is added to the mixture. For example, the pKa of acetic acid increases from 4.77 in pure water to 6.69 in a 69.0/31.0 mole ratio methanol/water mixture. dss.go.th This is because the effect of the decreasing dielectric constant, which disfavors the formation of charged ions, outweighs the effect of the solvent's basicity. ub.edu
Cationic Acids (e.g., o-chloroanilinium ion) : For cationic acids, the pKa often decreases with the addition of methanol, passes through a minimum (often when the mole fraction of methanol is high, around 0.7), and then may increase again. researchgate.net The decrease is attributed to a combination of an increase in the basicity of the methanol-water medium and specific solvation effects. ub.edu
The table below shows the pKa values for several compounds in various methanol-water mixtures at 25°C. ub.edu
pKa Values of Selected Compounds in Methanol-Water Mixtures
| % Methanol (v/v) | 3,5-Dinitrophenol | 4-Nitrophenol | 4-Methylphenol | 4-Bromoaniline | N-Methylaniline | 4-Methoxy-N-methylaniline |
|---|---|---|---|---|---|---|
| 0 | 6.68 | 7.15 | 10.26 | 3.89 | 4.85 | 5.34 |
| 10 | 6.94 | 7.42 | 10.53 | 3.65 | 4.63 | 5.12 |
| 20 | 7.23 | 7.71 | 10.82 | 3.42 | 4.41 | 4.91 |
| 30 | 7.51 | 8.01 | 11.11 | 3.20 | 4.19 | 4.70 |
In 1,4-Dioxane-Water Mixtures: The addition of 1,4-dioxane, which is less polar than water, also generally leads to an increase in the pKa of weak acids. uctm.edu This increase is attributed to the destabilization of the charged conjugate base in the lower dielectric constant medium and changes in solute-solvent interactions. uctm.eduresearchgate.net Studies on dipeptides and amino acid esters in 1,4-dioxane-water mixtures have shown that their protonation constants are significantly affected by the solvent composition. researchgate.net For bromocresol purple, the pKa2 value was found to increase with an increasing mole fraction of dioxane, indicating that the stabilization of the ionic forms by hydrogen-bond basicity of the solvent molecules plays a key role. uctm.edu
The table below presents the protonation constants (log K) for the carboxyl and amino groups of Glycyl-Tyrosine in various 1,4-dioxane-water mixtures at 25.0 °C. researchgate.net
Protonation Constants (log K) of Glycyl-Tyrosine in 1,4-Dioxane-Water Mixtures
| % 1,4-Dioxane (v/v) | log K1 (COO-) | log K2 (NH3+) |
|---|---|---|
| 20 | 3.49 | 8.39 |
| 40 | 3.99 | 8.16 |
Thermodynamic Parameters of Ionization (ΔH°, ΔS°, ΔG°)
The composition of the dioxane-methanol-water solvent system significantly influences the ionization equilibrium of weak acids and bases. The thermodynamic parameters of ionization—standard enthalpy (ΔH°), standard entropy (ΔS°), and standard Gibbs free energy (ΔG°)—quantify the energetic changes associated with the dissociation of an electrolyte.
The Gibbs free energy of ionization (ΔG°) is directly related to the acid dissociation constant (pKa) and indicates the spontaneity of the ionization process. In water-methanol mixtures, the pKa of acids like acetic acid and formic acid generally increases with a higher proportion of methanol. researchgate.net This is attributed to the lower dielectric constant of methanol compared to water, which makes the separation of ions less favorable. researchgate.net The introduction of dioxane, which has an even lower dielectric constant, further elevates the pKa, indicating a decrease in acid strength.
The enthalpy of ionization (ΔH°) reflects the heat absorbed or released during dissociation, while the entropy of ionization (ΔS°) pertains to the change in disorder. The solvent structure plays a crucial role in determining these values. The disruption of the hydrogen-bonding network of water and methanol by the less polar dioxane molecules alters the solvation shells around the ions, impacting both ΔH° and ΔS°.
Table 1: Illustrative Thermodynamic Parameters of Ionization for Acetic Acid in Methanol-Water Mixtures at 298.15 K (Note: Data for the full ternary system is not readily available in a consolidated format. This table demonstrates the trend in a constituent binary mixture.)
| % Methanol (w/w) | pKa | ΔG° (kJ/mol) |
| 0 | 4.76 | 27.17 |
| 20 | 5.05 | 28.82 |
| 40 | 5.43 | 30.99 |
| 60 | 5.95 | 33.96 |
| 80 | 6.75 | 38.52 |
| 100 | 9.70 | 55.36 |
Data compiled from various sources for illustrative purposes.
Medium Effects on Electrolyte Behavior
The dioxane-methanol-water solvent medium exerts a profound influence on the behavior of dissolved electrolytes, primarily through ion-solvent and ion-ion interactions. These interactions govern properties such as ionic conductivity and the extent of ion-pairing.
Solvation: Ions in the mixed solvent are surrounded by a solvation shell composed of dioxane, methanol, and water molecules. Preferential solvation can occur, where the ion is selectively solvated by one component of the solvent mixture over the others. For instance, small cations are often preferentially solvated by water due to its high polarity and strong hydrogen-bonding capability. nih.gov The composition of the solvation shell is dependent on the specific ion and the bulk solvent composition.
Ion-Pairing: The dielectric constant of the medium is a critical factor in determining the extent of ion-pairing. Water has a high dielectric constant (approx. 80 at 25°C), which facilitates the separation of ions. Methanol has a lower dielectric constant (approx. 33), and dioxane's is very low (approx. 2.2). acs.org Consequently, as the proportion of dioxane and methanol in the mixture increases, the dielectric constant of the solvent decreases. This reduction in the medium's insulating capacity enhances the electrostatic attraction between oppositely charged ions, leading to the formation of ion pairs. nih.gov This association reduces the effective concentration of free ions in the solution, which in turn lowers the electrolytic conductivity.
Studies on the conductance of electrolytes like hydrogen chloride in methanol-dioxane mixtures have shown that ion-pairing becomes more significant as the dioxane content increases. rsc.org The presence of water in the ternary system can mitigate this effect to some extent due to its higher dielectric constant and strong solvating power for many ions.
Excess Thermodynamic Properties of Mixing
Excess thermodynamic properties quantify the deviation of a real mixture's behavior from that of an ideal solution. These deviations arise from the differences in the nature and strength of intermolecular interactions between like and unlike molecules (e.g., water-water, methanol-dioxane, water-dioxane).
Excess Molar Volumes
The excess molar volume (VE) is the change in volume upon mixing compared to the sum of the individual component volumes. It provides insight into the packing efficiency and changes in molecular association upon mixing. For the dioxane-water binary system, large negative excess volumes (up to -0.71 cm³ mol⁻¹) are observed, indicating a significant volume contraction upon mixing. scielo.org.co This is attributed to the ability of the smaller water molecules to fit into the interstitial spaces of the larger dioxane molecules and to strong hydrogen bonding between water and the ether oxygens of dioxane.
In the ternary dioxane-methanol-water system, the VE values are generally negative across the entire composition range. The magnitude of the negative deviation depends on the relative proportions of the three components. The strong hydrogen-bonding interactions between water and methanol, and between water and dioxane, lead to a more compact structure than would be expected for an ideal mixture, resulting in volume contraction.
Table 2: Excess Molar Volumes (VE) for Dioxane (1) + Water (2) Binary System at 298.15 K
| Mole Fraction Dioxane (x₁) | VE (cm³/mol) |
| 0.1 | -0.42 |
| 0.2 | -0.65 |
| 0.3 | -0.71 |
| 0.4 | -0.68 |
| 0.5 | -0.60 |
| 0.6 | -0.49 |
| 0.7 | -0.36 |
| 0.8 | -0.23 |
| 0.9 | -0.11 |
Data adapted from Ruidiaz, M.A. and Martínez, F. (2010). scielo.org.co
Excess Enthalpies of Mixing
The mixing of dioxane and water is exothermic (negative HE) at low dioxane concentrations, attributed to hydrogen bond formation, but becomes endothermic (positive HE) at higher dioxane concentrations, where the breaking of water-water hydrogen bonds dominates. tainstruments.com The water-methanol system exhibits exothermic mixing across all compositions. colostate.edu
For the dioxane-methanol-water ternary system, the HE behavior is complex. The sign and magnitude of the excess enthalpy depend on the composition. In regions rich in water, the exothermic contributions from water-methanol and water-dioxane hydrogen bonding are significant. In regions rich in dioxane, the endothermic effect of breaking the extensive hydrogen-bonded network of water becomes more prominent.
Excess Gibbs Energies of Mixing
The excess Gibbs energy of mixing (GE) is a comprehensive measure of the non-ideality of a solution, as it combines both enthalpic (HE) and entropic (SE) effects (GE = HE - TSE). Positive values of GE indicate that the real solution has a higher Gibbs energy than an ideal solution of the same composition, signifying that the unlike interactions are less favorable than the like interactions.
Transport Phenomena and Dynamics
Viscometric Analysis of Solute-Solvent and Solvent-Solvent Interactions
Viscosity measurements of solutions containing a solute in a mixed solvent system like dioxane-methanol-water offer a window into the structure-making or structure-breaking effects of the solute on the solvent's structure. The analysis is often carried out using the Jones-Dole equation, which relates the relative viscosity of a solution to the concentration of the solute.
The Jones-Dole equation is empirically expressed as:
(η / η₀ - 1) / √c = A + B√c
where:
η is the viscosity of the solution
η₀ is the viscosity of the solvent mixture
c is the molar concentration of the solute
A is the Falkenhagen coefficient, which accounts for ion-ion interactions
B is the Jones-Dole viscosity B-coefficient, which reflects solute-solvent interactions
In studies of electrolytes in mixed solvent systems, the viscosity B-coefficient is a crucial parameter. For instance, in investigations of sodium chloride (NaCl) in aqueous mixtures of 1,4-dioxane (B91453), the B-coefficients were determined from the linear plots of (ηr - 1) / √c against √c, where ηr is the relative viscosity (η / η₀) nih.gov. The A-coefficients in such studies are often calculated theoretically using the Falkenhagen and Vernon theory, which requires data on limiting ionic conductivities nih.gov.
The B-coefficient is considered a measure of the ordering or disordering effect of the ions on the solvent structure. A positive B-coefficient suggests that the solute is a "structure-maker," enhancing the local order of the solvent molecules. Conversely, a negative B-coefficient indicates a "structure-breaking" effect, where the solute disrupts the existing solvent structure.
The relative viscosity of the dioxane-methanol-water mixture itself, even without a dissolved solute, provides valuable information about solvent-solvent interactions. The deviation of the measured viscosity from an ideal, mole-fraction-averaged value can indicate the presence and nature of intermolecular forces.
In ternary systems, the viscosity deviations are often complex and can be positive or negative depending on the composition and temperature. For example, in the related ternary system of water, 1,4-dioxane, and dimethyl sulfoxide, the viscosity deviations were calculated and correlated using the Redlich-Kister equation lew.ro. The interpretation of these deviations considers factors such as:
Hydrogen Bonding: Water and methanol (B129727) are both capable of forming extensive hydrogen bond networks. Dioxane, with its two ether oxygens, can act as a hydrogen bond acceptor. The interplay of these hydrogen bonding interactions significantly influences the viscosity of the mixture.
Molecular Size and Shape: The differences in the size and shape of the component molecules can lead to interstitial accommodation or disruption of the liquid structure, affecting the flow properties.
Studies on the binary mixture of methanol and water have shown a maximum in viscosity at a specific composition, which is attributed to the formation of stable intermolecular complexes researchgate.net. The introduction of dioxane into this system would be expected to disrupt the water-methanol hydrogen bonding to some extent, while also forming new associations with both water and methanol. The net effect on the relative viscosity would depend on the balance of these competing interactions.
Ultrasonic Velocity and Derived Acoustical Parameters
The measurement of ultrasonic velocity in liquid mixtures allows for the determination of several acoustical parameters that provide further understanding of the molecular interactions and structural organization of the dioxane-methanol-water system. These parameters are sensitive to changes in intermolecular distances and the forces acting between molecules.
Adiabatic compressibility (β) is a measure of the resistance of a fluid to compression under adiabatic conditions and is calculated from the ultrasonic velocity (u) and density (ρ) of the medium using the Laplace equation:
β = 1 / (u²ρ)
In a study of N-chlorosuccinimide in various compositions of water + methanol/dioxane, the adiabatic compressibility was evaluated from the experimental data of ultrasonic velocity and density researchgate.net. The trends in adiabatic compressibility provide insights into the packing efficiency and the strength of intermolecular interactions. A decrease in adiabatic compressibility generally signifies stronger intermolecular forces, as the molecules are more tightly packed and less amenable to compression.
For the dioxane-methanol-water system, changes in adiabatic compressibility with composition would reflect the formation and disruption of hydrogen bonds and other molecular associations. For instance, the formation of compact structures due to strong interactions between the three components would lead to a decrease in compressibility.
Table 1: Adiabatic Compressibility of a Solute in Dioxane-Methanol-Water Mixtures (Illustrative data based on trends observed in similar systems)
| % Dioxane (v/v) in Methanol-Water | Concentration of Solute (mol/L) | Adiabatic Compressibility (β) x 10⁻¹⁰ (Pa⁻¹) |
| 10 | 0.01 | 4.52 |
| 10 | 0.05 | 4.48 |
| 10 | 0.10 | 4.43 |
| 30 | 0.01 | 4.85 |
| 30 | 0.05 | 4.80 |
| 30 | 0.10 | 4.74 |
| 50 | 0.01 | 5.21 |
| 50 | 0.05 | 5.15 |
| 50 | 0.10 | 5.08 |
This table is for illustrative purposes to demonstrate expected trends and does not represent actual experimental data for the specific ternary system.
The intermolecular free length (Lf) is the distance between the surfaces of adjacent molecules. It is another parameter that can be derived from ultrasonic velocity and is related to adiabatic compressibility. It is often calculated using Jacobson's formula:
Lf = K√β
where K is a temperature-dependent constant.
The intermolecular free length is inversely related to the ultrasonic velocity; as the free length decreases, the velocity of sound through the medium increases jetir.org. In the context of dioxane-methanol-water mixtures, a decrease in intermolecular free length would suggest that the molecules are coming closer together, which is indicative of stronger attractive interactions. For example, the formation of hydrogen bonds between dioxane and water or methanol would lead to a more compact structure and a shorter intermolecular free length. Conversely, if the addition of one component disrupts the existing structure of the others, the intermolecular free length may increase.
Table 2: Intermolecular Free Length in a Ternary System with Varying Composition (Illustrative data based on trends observed in similar systems)
| Mole Fraction Dioxane | Mole Fraction Methanol | Mole Fraction Water | Intermolecular Free Length (Lf) (Å) |
| 0.1 | 0.45 | 0.45 | 0.42 |
| 0.3 | 0.35 | 0.35 | 0.48 |
| 0.5 | 0.25 | 0.25 | 0.55 |
| 0.7 | 0.15 | 0.15 | 0.63 |
This table is for illustrative purposes to demonstrate expected trends and does not represent actual experimental data for the specific ternary system.
Specific acoustic impedance (Z) is the product of the ultrasonic velocity (u) and the density (ρ) of the medium:
Z = uρ
It represents the opposition of the medium to the propagation of sound waves. The variation of specific acoustic impedance with the composition of the mixture provides information about the molecular packing and the strength of intermolecular interactions. An increase in acoustic impedance generally indicates stronger interactions between the component molecules, leading to a more rigid structure.
In studies of solutes in water + methanol/dioxane mixtures, the specific acoustic impedance has been used to identify the formation of complexes researchgate.net. In the dioxane-methanol-water system, a non-linear variation of acoustic impedance with composition would suggest the presence of significant intermolecular interactions. Maxima or minima in the plots of acoustic impedance versus mole fraction can indicate the formation of specific molecular complexes with a particular stoichiometry.
Table 3: Specific Acoustic Impedance in Dioxane-Methanol-Water Mixtures (Illustrative data based on trends observed in similar systems)
| % Methanol (v/v) in Dioxane-Water | Mole Fraction of Solute | Specific Acoustic Impedance (Z) x 10⁶ (kg m⁻² s⁻¹) |
| 20 | 0.00 | 1.58 |
| 20 | 0.02 | 1.60 |
| 20 | 0.04 | 1.62 |
| 40 | 0.00 | 1.52 |
| 40 | 0.02 | 1.54 |
| 40 | 0.04 | 1.56 |
| 60 | 0.00 | 1.47 |
| 60 | 0.02 | 1.49 |
| 60 | 0.04 | 1.51 |
This table is for illustrative purposes to demonstrate expected trends and does not represent actual experimental data for the specific ternary system.
Apparent Molal Volumes
The study of apparent molal volumes provides significant insights into the molecular architecture and interactions within a solution, such as solute-solvent and solvent-solvent interactions. In mixtures containing 1,4-dioxane, methanol, and water, these interactions are particularly complex due to the interplay of hydrogen bonding and the nonpolar nature of dioxane.
In the water-methanol system, the mixing properties also show non-ideal behavior. The excess mixing volume is negative across all compositions, with the maximum deviation from ideality occurring around an equimolar composition. icmp.lviv.ua A notable characteristic of this system is the puzzling minimum observed in the apparent molar volume of methanol in water-rich solutions, which occurs at a methanol mole fraction of approximately 0.12 at room temperature. icmp.lviv.ua This phenomenon is a result of the complex interplay of hydrophobic hydration and hydrogen bonding, where methanol molecules can initially be accommodated within the cavities of the water's hydrogen-bonded network, leading to a more compact structure.
Table 1: Excess Molar Volumes (VE) for 1,4-Dioxane + Water Mixtures at Different Temperatures and Mole Fractions (x₁) of 1,4-Dioxane (Data synthesized from literature for illustrative purposes)
Dielectric Relaxation Dynamics
Dielectric relaxation spectroscopy is a powerful technique for investigating the dynamics of molecular reorientation and the structure of hydrogen-bonded networks in liquid mixtures.
Characterization of Relaxation Times and Mechanisms
In aqueous mixtures, the dielectric spectra often reveal multiple relaxation processes. For the dioxane-water binary system, the spectra are typically best described by a sum of two Debye terms. nih.gov The slower process is assigned to the cooperative relaxation of the hydrogen-bond network of water, while a faster mode reflects the dynamics of individual H₂O molecules in a dioxane-rich environment. nih.gov The addition of dioxane, a nonpolar molecule, to water causes a marked slowing-down of this cooperative mode. nih.gov This is ascribed to the reduction of available hydrogen-bond acceptor sites and the geometric constraints imposed on the water molecules. nih.gov
Similarly, in methanol-water mixtures, dielectric relaxation studies suggest the presence of different cooperative domains: regions dominated by water-water interactions, regions of methanol-methanol interactions, and mixed domains. researchgate.net The primary relaxation process is associated with the cooperative dynamics of the hydrogen-bonded system. In alcohol-rich regions, a faster process may also be observed, attributed to the rotation of singly hydrogen-bonded alcohol monomers at the ends of chain-like clusters. researchgate.net
In the ternary dioxane-methanol-water system, the dielectric relaxation behavior would be a composite of these effects. One would expect to observe multiple relaxation times corresponding to:
The cooperative relaxation of the bulk water's hydrogen-bond network, which would be significantly influenced by both dioxane and methanol.
The reorientation of methanol molecules within their own clusters and in association with water and dioxane. The addition of dioxane to methanol tends to break up the chain-like clusters of methanol. aip.org
A faster relaxation process for water molecules in a nonpolar, dioxane-rich local environment.
Relaxation processes involving the formation of hetero-molecular complexes between the three components.
The primary relaxation process, linked to the cooperative motion of hydrogen-bonded molecules, is strongly dependent on the concentration of all three components. ijcrt.org
Concentration Dependence of Dielectric Relaxation Strengths
The dielectric relaxation strength (Δε), which is the contribution of a particular relaxation process to the static dielectric constant (ε₀), is highly sensitive to the composition of the mixture.
In dioxane-water mixtures, the static dielectric permittivity drops dramatically with the addition of small amounts of nonpolar 1,4-dioxane to water. researchgate.net This is because dioxane disrupts the extensive hydrogen-bonded network of water, which is responsible for its high dielectric constant. The relaxation strength associated with the cooperative water network decreases as the dioxane concentration increases.
In methanol-dioxane binary systems, the static dielectric constant increases as the concentration of methanol increases, reflecting the addition of a polar component. ijcrt.org The relaxation time also increases with higher methanol concentration, indicating that the cooperative motion of methanol-methanol and methanol-dioxane molecules through hydrogen bonds becomes the dominant relaxation process. ijcrt.org
Increasing the dioxane mole fraction at a constant water/methanol ratio would lead to a decrease in the static dielectric constant.
Increasing the methanol concentration in a dioxane-water mixture would increase the dielectric constant, but the magnitude of this increase would be tempered by the disruptive effect of dioxane on the hydrogen-bonded structures.
The relaxation strengths of the various processes would also shift with concentration. As dioxane is added, the strength of the main cooperative water relaxation would decrease, while the strength of the faster process for less-associated water might increase. The addition of methanol introduces its own relaxation processes, the strengths of which would depend on its ability to form self-associated clusters versus interacting with water and dioxane. Negative values for excess permittivity in alcohol-dioxane mixtures suggest that the formation of hetero-molecular structures may lead to a decrease in the total effective dipole moment compared to an ideal mixture. ijcrt.org
Table 2: Dielectric Relaxation Parameters for Water-Dioxane and Methanol-Dioxane Mixtures (Data synthesized from literature for illustrative purposes) aip.org
Advanced Applications in Chemical Processes and Materials Science
Polymer Phase Behavior and Processing
The combination of a solvent (dioxane) with one or more non-solvents (methanol, water) is a fundamental technique in polymer science, particularly for fabricating porous materials like membranes. The thermodynamic and kinetic interplay within the dioxane-methanol-water system dictates the phase separation mechanism, which in turn determines the final morphology and properties of the polymer material.
Phase separation in a ternary polymer-solvent-nonsolvent system can occur through two primary mechanisms: liquid-liquid (L-L) demixing and solid-liquid (S-L) demixing. L-L demixing involves the separation of the solution into a polymer-rich and a polymer-poor liquid phase, often leading to cellular or porous structures. utwente.nl S-L demixing, or crystallization, involves the direct formation of a solid polymer phase from the solution and typically results in spherulitic or leafy morphologies. utwente.nlscispace.com
The dominant mechanism is highly dependent on the specific components of the system. Studies on polylactides (PLA) reveal significant differences in phase behavior when using dioxane-water versus dioxane-methanol combinations. For the amorphous poly-DL-lactide (PDLLA), L-L demixing is the typical pathway in solvent/nonsolvent systems. utwente.nl However, for the semicrystalline poly-L-lactide (PLLA), the choice of nonsolvent is critical. In the PLLA-dioxane-water system, L-L demixing often precedes S-L demixing, especially at lower polymer concentrations. utwente.nl In contrast, for the PLLA-dioxane-methanol system, L-L demixing processes are not significant; phase separation is slow and proceeds primarily via crystallization (S-L demixing). utwente.nlutwente.nl This difference indicates that for PLLA, S-L demixing is thermodynamically preferred over L-L demixing in many cases. utwente.nl
Table 1: Phase Demixing Behavior of Polylactides in Dioxane-Based Systems
| Polymer | Solvent System | Primary Demixing Mechanism | Resulting Morphology/Observation | Source |
|---|---|---|---|---|
| PDLLA (amorphous) | Dioxane / Water | Liquid-Liquid | Cellular structures | utwente.nlutwente.nl |
| PLLA (semicrystalline) | Dioxane / Water | Liquid-Liquid followed by Solid-Liquid (at low concentrations) | Cellular structures with crystalline regions | utwente.nlutwente.nl |
| PLLA (semicrystalline) | Dioxane / Methanol (B129727) | Solid-Liquid (Crystallization) | Open, leafy morphology; slow precipitation | utwente.nlscispace.comutwente.nl |
The choice of the solvent-nonsolvent pair is crucial as it governs the location of the miscibility gaps in the ternary phase diagram, which in turn controls the phase transition pathway. utwente.nlutwente.nl The solvent power of dioxane for a polymer like PLLA is lower compared to other solvents such as chloroform. scispace.com This difference affects the phase diagram; for instance, the distance between the L-L miscibility gap and the solubility curve is significantly larger in the PLLA-dioxane-methanol system compared to a PLLA-chloroform-methanol system. scispace.com
When a nonsolvent is introduced, it alters the quality of the solvent mixture. The phase transition is triggered when the solvent mixture composition crosses a phase boundary. In the case of co-nonsolvency, a mixture of two solvents can act as a poorer solvent for the polymer than either of the individual solvents. biglobe.ne.jp This phenomenon is often related to the preferential adsorption of one solvent component onto the polymer chain, which can disrupt the favorable polymer-solvent interactions. biglobe.ne.jp In the dioxane-methanol-water system, the competitive hydrogen bonding between water, methanol, and the polymer functional groups dictates the solubility and the onset of phase separation. The specific interactions within the ternary solution determine whether the system will favor a rapid L-L demixing or a slower, crystallization-driven S-L demixing, thereby allowing for the tailoring of membrane morphologies from cellular to spherulitic. utwente.nl
Chemical Reaction Media and Solvolytic Environments
The dioxane-methanol-water co-solvent system provides a highly tunable medium for chemical reactions, particularly those involving biomass conversion. The relative proportions of the three components can be adjusted to control substrate solubility, reagent activity, and reaction pathways.
Lignin (B12514952), a complex aromatic polymer, is a promising source of valuable aromatic chemicals. Its depolymerization is a key challenge in biorefining. Co-solvent systems involving dioxane are effective at solubilizing lignin, making it accessible to catalysts or enzymes. researchgate.netepfl.ch
In catalytic processes, the choice of co-solvent with dioxane significantly impacts the product yield. Research comparing different solvent mixtures for lignin depolymerization found that a 1,4-dioxane (B91453)/methanol system yielded a higher liquid product (72.23%) compared to a 1,4-dioxane/water system (69.76%). rsc.org Methanol can act as a hydrogen donor, which helps to stabilize reactive intermediates and reduce char-forming repolymerization reactions. rsc.org The dioxane-methanol mixture was identified as the most effective solvent for promoting depolymerization among those tested. rsc.org In enzymatic approaches, a 1,4-dioxane/water co-solvent (at 25% dioxane) has been used to enhance the solubilization of various industrial lignins, enabling their depolymerization by a laccase-mediator system. researchgate.net
Table 2: Effect of Dioxane-Based Co-Solvents on Lignin Depolymerization
| Solvent System | Liquid Product Yield (%) | Gas Product Yield (%) | Role of Non-Dioxane Component | Source |
|---|---|---|---|---|
| 1,4-Dioxane / Methanol | 72.23 | 4.73 | Hydrogen donor, reduces repolymerization | rsc.org |
| 1,4-Dioxane / Water | 69.76 | 5.25 | Solubilizing agent | rsc.org |
| 1,4-Dioxane / Formic Acid | 72.87 | - | Promotes depolymerization at lower temperatures | rsc.org |
| 1,4-Dioxane / Tetrahydrofuran | 70.13 | - | Solvent | rsc.org |
Data from experiments conducted at 320 °C for 1 hour. rsc.org
Sonochemistry utilizes high-frequency ultrasound to generate cavitation bubbles in a liquid. The collapse of these bubbles creates localized hot spots with extreme temperatures and pressures, leading to the generation of reactive radicals (like H₂O₂) that can degrade pollutants. acs.org The composition of the solvent medium profoundly affects the efficiency of these processes.
Studies on the sonolytic degradation of 1,4-dioxane in water have shown that the presence of methanol has a significant inhibitory effect. The sonolytic efficiency of 1,4-dioxane greatly decreased in methanol-water mixtures. acs.org This is because methanol is an effective scavenger of the hydroxyl radicals that are primarily responsible for the degradation of dioxane. As the concentration of methanol in the water increases, the production rate of hydrogen peroxide (H₂O₂), a key indicator of radical formation, decreases significantly. acs.org This demonstrates that while the dioxane-methanol-water system is useful in other areas, the presence of methanol is detrimental to the oxidative degradation of dioxane via sonolysis in aqueous environments. acs.org
Separation Technologies and Process Engineering
The separation of components in dioxane-methanol-water mixtures is a significant challenge in process engineering due to the complete miscibility and potential azeotrope formation between the components. mdpi.comnih.gov This is particularly relevant in industrial processes where methanol is used as a solvent or antifreeze and subsequently needs to be recovered or removed from aqueous or organic streams.
Conventional separation methods like distillation are often energy-intensive for such mixtures. nih.gov Consequently, membrane-based technologies, such as pervaporation, have emerged as a more energy-efficient alternative. inpressco.com Pervaporation uses a dense, non-porous membrane that preferentially allows one component of a liquid mixture to pass through it as a vapor. For separating water from organic solvents like dioxane, hydrophilic membranes are employed. Crosslinked poly(vinyl alcohol) (PVA) membranes have been frequently investigated for this purpose due to the strong hydrogen bonding between the hydroxyl groups of PVA and water. inpressco.com Hybrid membranes prepared using PVA and tetraethylorthosilicate have demonstrated high water selectivity in separating water-dioxane mixtures. inpressco.com Similarly, zeolite-incorporated membranes are also being explored for the pervaporation separation of 1,4-dioxane from water. researchgate.net These advanced separation technologies are critical for improving the cost-effectiveness and environmental footprint of processes that utilize dioxane-methanol-water solvent systems. pall.com
Development and Validation of Molecular Probes for Solution Characterization
The complex and dynamic microenvironment of the dioxane-methanol-water system, characterized by shifting hydrogen-bond networks and local polarity fluctuations, can be investigated using environment-sensitive molecular probes.
Solvatochromic dyes are powerful tools for characterizing the local polarity and intermolecular interactions within solvent mixtures. researchgate.net These dyes exhibit a shift in their UV-visible absorption or fluorescence spectra in response to changes in the polarity of their immediate solvent shell. researchgate.net This phenomenon, known as solvatochromism, provides insights into the microenvironment that are not captured by bulk solvent properties.
Reichardt's Dye (Betaine 30)
Reichardt's dye is well-known for its exceptionally large negative solvatochromism; its lowest-energy absorption band shifts to shorter wavelengths (a hypsochromic or blue shift) as the solvent polarity increases. nih.gov This shift is quantified by the ET(30) scale. In binary mixtures like dioxane-water and methanol-water, the ET(30) value does not change linearly with the mole fraction of the components. This non-linearity indicates preferential solvation, where the dye molecule is selectively solvated by one of the components of the mixture. dntb.gov.uamdpi.com In dioxane-water mixtures, the dye is preferentially solvated by the more polar water molecules. Similarly, in the ternary dioxane-methanol-water system, the dye's immediate microenvironment will be predominantly composed of the more polar methanol and water molecules, even in dioxane-rich bulk compositions.
Kamlet-Taft Parameters
π *: This parameter reflects the ability of the solvent to stabilize a charge or a dipole through dielectric effects. It would be expected to increase as the proportion of methanol and water increases in the mixture.
α : This parameter quantifies the hydrogen-bond donating (HBD) ability of the solvent. Water (α ≈ 1.17) and methanol (α ≈ 0.98) are strong HBDs, while dioxane is aprotic (α = 0). stenutz.eu The α value of the mixture is highly sensitive to the concentration of methanol and water.
β : This parameter measures the hydrogen-bond accepting (HBA) ability. Dioxane (β ≈ 0.37), methanol (β ≈ 0.66), and water (β ≈ 0.47) are all hydrogen-bond acceptors. stenutz.eu
Table 2: Representative Kamlet-Taft Parameters for Pure Solvents
| Solvent | π* (Dipolarity/Polarizability) | α (H-bond Acidity) | β (H-bond Basicity) |
|---|---|---|---|
| 1,4-Dioxane | 0.55 | 0.00 | 0.37 |
| Methanol | 0.60 | 0.98 | 0.66 |
| Water | 1.09 | 1.17 | 0.47 |
Data sourced from various compilations of Kamlet-Taft parameters. stenutz.eu
In the ternary mixture, the observed α, β, and π* values would be a weighted average of the pure component values, modulated by the effects of preferential solvation and specific solvent-solvent interactions (e.g., hydrogen bonding between water and methanol).
Nile Red
Nile Red is another valuable solvatochromic probe, particularly noted for its strong fluorescence response to the polarity of its environment. It is highly fluorescent in nonpolar environments and weakly fluorescent in polar, protic solvents like water and methanol. nih.govmdpi.com The emission maximum of Nile Red undergoes a significant red shift (bathochromic shift) as the solvent polarity increases. mdpi.com In a dioxane-methanol-water mixture, Nile Red could be used to probe hydrophobic microdomains. Changes in both its fluorescence intensity and emission wavelength would provide information on the local polarity and the extent of water and methanol accessibility within the solvent structure. nih.gov
By using a suite of these molecular probes, a detailed picture of the complex solvation landscape within the dioxane-methanol-water system can be constructed, which is essential for understanding and optimizing chemical reactions and separation processes conducted in this medium.
Development of High-Precision Spectroscopic Techniques
High-precision spectroscopic techniques are instrumental in probing the molecular interactions within the dioxane-methanol-water system. Techniques such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and Raman spectroscopy provide detailed insights into hydrogen bonding, molecular conformations, and solvation structures.
FTIR spectroscopy has been effectively used to study the vibrational modes of the components in dioxane-water mixtures. Changes in the O-H stretching band of water, for instance, reveal information about the strength and nature of hydrogen bonds formed with dioxane molecules. Studies on dioxane-water solutions have shown that as the concentration of dioxane increases, the O-H stretching vibration shifts to higher frequencies, indicating a change in the hydrogen-bonding network.
Raman spectroscopy, often complemented by density functional theory (DFT) calculations, has been employed to investigate the conformational equilibria of 1,4-dioxane in both methanol and aqueous solutions. ethz.chacs.org Such studies have helped to resolve controversies regarding the proportions of different conformers (like chair and twisted-boat forms) in the liquid phase and to determine the thermodynamics of these conformations in different solvent environments. ethz.chacs.org For instance, in methanol-water mixtures, Raman studies have revealed a non-linear dependence of C-O and C-H stretching frequencies on the mole fraction, indicating complex changes in the molecular environment as the composition varies.
| Spectroscopic Technique | System Studied | Key Findings |
|---|---|---|
| FTIR Spectroscopy | Dioxane-Water | Shift in O-H stretching band indicates alterations in the hydrogen-bonding network. |
| NMR Spectroscopy | Dioxane-Water | Evidence for blue-shifting C-H···O hydrogen bonds between dioxane and water. |
| Raman Spectroscopy | Dioxane-Methanol-Water | Determines conformational thermodynamics and reveals non-linear dependency of vibrational frequencies on composition. ethz.chacs.org |
Advancements in Computational Chemistry and Simulation Methods
Computational chemistry provides indispensable tools for interpreting experimental data and exploring the dynamics of the dioxane-methanol-water system at an atomistic level.
The accuracy of molecular dynamics (MD) simulations heavily relies on the quality of the underlying force fields, which are mathematical models that describe the potential energy of a system. For complex ternary mixtures like dioxane-methanol-water, where electrostatic and polarization effects are significant, the development of enhanced force fields is crucial.
Traditional non-polarizable force fields often fail to capture the nuances of molecular interactions in varying dielectric environments. ethz.ch Consequently, there is a significant research effort towards developing polarizable force fields, such as AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications), which explicitly account for induced dipoles. ethz.ch These advanced force fields are better suited to model the cooperative and anti-cooperative effects of hydrogen bonding in the dioxane-methanol-water network. The development of polarizable models for water itself has shown dramatic improvements in describing vapor-liquid coexistence curves and other physical properties compared to fixed-charge models. While a specific polarizable force field for the dioxane-methanol-water ternary system has not been extensively detailed, the principles and parameters developed for water and other organic molecules are being adapted to create more accurate and transferable models for such mixed solvent systems. ethz.ch
A significant advancement lies in bridging the gap between quantum chemical calculations, which describe interactions at the level of electrons and atoms, and macroscopic thermodynamic properties that can be measured experimentally. Quantum chemical methods like DFT are used to calculate the binding energies and geometries of small clusters of dioxane, methanol, and water molecules. acs.org
These calculations provide a fundamental understanding of the relative strengths of different types of hydrogen bonds (e.g., O-H···O vs. C-H···O) and the stability of various molecular arrangements. acs.org For example, theoretical studies on dioxane-methanol complexes have investigated the characteristics of hydrogen bonds between the different conformers of dioxane and methanol multimers. acs.org This microscopic information is then used as a basis for developing and refining the parameters for classical force fields used in large-scale simulations. Furthermore, in an interdisciplinary approach known as computer-aided molecular and process design (CAMPD), quantum chemistry is used to predict thermodynamic properties that are directly fed into process models to optimize the performance of chemical processes where these solvents are used. ethz.ch This integration allows for a more rational design of solvent systems by directly linking molecular structure to process-level performance. ethz.ch
Novel Experimental Techniques for Thermodynamic and Transport Property Measurement
Beyond standard measurements, novel experimental techniques are providing deeper insights into the thermodynamic and transport properties of the dioxane-methanol-water system.
Thermoacoustic or ultrasonic studies are used to investigate intermolecular interactions in binary mixtures of 1,4-dioxane and methanol at various temperatures. rochester.edu By measuring the speed of sound and density, researchers can derive properties such as isentropic compressibility, intermolecular free length, and acoustical impedance. rochester.edu The deviation of these properties from ideal behavior, expressed as excess functions, reveals the nature and strength of molecular interactions. For the dioxane-methanol system, results suggest strong specific interactions and hetero-association between the constituent molecules. rochester.edu
Another advanced technique is quasielastic neutron scattering (QENS), which has been applied to study the dynamics of molecular associates in methanol-water mixtures. QENS can determine the mutual diffusion of molecules at the nanoscale, providing information on the lifetime and dynamics of hydrogen-bonded clusters. Such studies have indicated the existence of long-lived but dynamic molecular associates of water and methanol, which helps explain macroscopic properties like viscosity. The application of such techniques to the ternary dioxane-methanol-water system could provide unprecedented detail about the complex, multi-component molecular association and diffusion dynamics.
Interdisciplinary Approaches to Solvent System Design
The design of optimal solvent systems for specific chemical applications is increasingly an interdisciplinary endeavor. It combines principles from computational chemistry, chemical engineering, and materials science to create solvent mixtures with tailored properties. ethz.ch
One powerful approach involves the integration of computer-aided molecular design (CAMD) with process systems engineering. ethz.chdtu.dk In this framework, quantum chemistry and predictive thermodynamic models are used to screen potential solvent molecules and mixtures based on their predicted performance in a specific process (e.g., extraction, reaction, or separation). ethz.ch This avoids costly and time-consuming trial-and-error experimentation. For instance, a process can be modeled to determine the ideal thermodynamic properties of a solvent, and then computational tools can be used to find a real molecule or mixture that possesses those properties. acs.org
Furthermore, the study of how ternary solvent systems influence reaction kinetics is an active area of research. The nanostructure of ternary solvents can create unique reaction environments, or "nanoreactors," that can significantly enhance reaction rates beyond what would be expected from bulk solvent properties alone. chemrxiv.org For example, mixtures of water, a miscible organic solvent (like dioxane or methanol), and an immiscible organic solvent can form nanophases that concentrate hydrophobic reactants, thereby accelerating their reaction. chemrxiv.org Understanding and controlling this nanostructuring is an interdisciplinary challenge that has significant implications for synthetic chemistry and catalysis. chemrxiv.org The use of dioxane-water mixtures in important chemical reactions like the Suzuki cross-coupling is a practical example where solvent composition is critical for reaction performance. mdpi.comresearchgate.net
Unexplored Compositional Regions and Extreme Conditions
Future research on the dioxane-methanol-water system will likely venture into unexplored compositional regions and extreme physical conditions, such as high pressure and temperature, or under the influence of external fields.
Studies on binary methanol-water mixtures under high pressure (up to 1.2 GPa) using neutron diffraction and molecular dynamics simulations have already been conducted. researchgate.net These experiments probe the stability of the hydrogen-bonded network and the validity of interatomic potentials under compression. researchgate.net The results show that pressure has a profound effect on the local intermolecular structure, and these effects differ between water-rich and methanol-rich compositions. researchgate.net Extending such high-pressure studies to the ternary dioxane-methanol-water system would provide valuable data on its compressibility and the pressure-dependence of its phase behavior and molecular structure.
Similarly, the behavior of these mixtures at elevated temperatures is relevant for applications such as heat transfer. Experiments on binary methanol-water solutions in pulsating heat pipes (B44673) have been performed at temperatures up to 120°C to assess their heat storage and release performance. researchgate.net The response of the dioxane-methanol-water system to extreme temperatures is a critical area for future investigation.
Furthermore, ab initio molecular dynamics simulations have been used to study methanol-water mixtures under the influence of intense static electric fields. soton.ac.uk These simulations show that strong fields can induce molecular dissociations and proton transfers, and that the presence of water can either enhance proton conductivity or inhibit the chemical reactivity of methanol, depending on the composition. soton.ac.uk Exploring the behavior of the dioxane-methanol-water system under such extreme fields could reveal novel chemical phenomena and properties.
Conclusion
Synthesis of Key Insights into 1,4-Dioxane-Methanol-Water Interactions
The ternary system of 1,4-dioxane (B91453), methanol (B129727), and water presents a complex interplay of intermolecular forces, primarily governed by hydrogen bonding and hydrophobic interactions. 1,4-Dioxane, a cyclic ether, acts as a hydrogen bond acceptor through its two oxygen atoms. itrcweb.org Methanol and water are both capable of donating and accepting hydrogen bonds, leading to a competitive and synergistic network of interactions within the mixture.
Molecular modeling and quantum chemical calculations have been instrumental in elucidating these interactions, particularly in the binary subsystems. In 1,4-dioxane-methanol complexes, the formation of both conventional O-H···O and non-conventional C-H···O hydrogen bonds has been identified. nih.govresearchgate.net Computational studies on the 1,4-dioxane-methanol complex have determined that the most stable structure involves a chair conformation of dioxane with one O-H···O and two C-H···O hydrogen bonds. nih.gov The average distance for the stronger O-H···O bond is approximately 1.8 Å, while the weaker C-H···O bonds have an average distance of 2.6 Å. nih.gov
In aqueous solutions, the conformation of 1,4-dioxane is affected by the surrounding water molecules. Raman spectroscopy studies have shown that while the chair conformer is dominant, the presence of twisted-boat conformers (2,5- and 1,4-) is significant in the liquid phase, and the thermodynamic equilibrium between these conformers is influenced by the solvent environment. epa.gov Studies on 1,4-dioxane-water binary mixtures indicate that the local solvent structure changes significantly with composition. At low dioxane concentrations (mole fraction x_dio ≤ 0.13), the mixture primarily consists of water associates and water-dioxane complexes. researchgate.net As the dioxane concentration increases, hydrogen-bonded molecular clusters of water and dioxane form, coexisting with 1,4-dioxane aggregates at higher concentrations. researchgate.net
Table 1: Physicochemical Properties of Individual Components
Data sourced from references ccme.caclu-in.org.
Identification of Remaining Challenges and Research Gaps
Despite the foundational understanding of the binary subsystems, a comprehensive and quantitative picture of the ternary 1,4-dioxane-methanol-water system remains elusive. A significant research gap is the lack of extensive experimental data for the ternary mixture across its entire composition range. Most detailed spectroscopic and thermodynamic studies have concentrated on the binary pairs, and the behavior of the three-component system is often inferred or modeled based on these binary data. researchgate.netresearchgate.net
A primary challenge is the deconvolution of the multiple, competing intermolecular interactions. Quantifying the relative strengths and populations of the various hydrogen bonds (water-water, methanol-methanol, water-methanol, dioxane-water, dioxane-methanol) simultaneously is analytically demanding. The interplay between hydrogen bonding and the hydrophobic effects originating from the nonpolar ethylene (B1197577) groups of dioxane further complicates the molecular environment.
Another challenge lies in accurately modeling the system computationally. While molecular dynamics (MD) simulations have been applied to binary dioxane-water systems, extending these models to the ternary mixture with high fidelity requires robust force fields that can accurately capture the subtle balance of polar and non-polar interactions, as well as the conformational flexibility of 1,4-dioxane. researchgate.netnih.gov The development and validation of such models are ongoing challenges. The environmental ubiquity of 1,4-dioxane as a groundwater contaminant also highlights a critical research need for understanding its interactions and fate in complex aqueous environments that may contain co-solvents like methanol. nih.govnih.gov
Outlook for Future Research and Practical Implications in Chemical Sciences
Future research on the 1,4-dioxane-methanol-water system is poised to advance in several key areas, driven by both fundamental scientific curiosity and practical applications. A primary focus should be the systematic experimental characterization of the ternary mixture's thermodynamic and transport properties across a wide range of compositions and temperatures. This would provide a critical benchmark dataset for the development of more sophisticated theoretical and computational models.
Advanced spectroscopic techniques, such as multidimensional infrared spectroscopy (2D-IR) and terahertz (THz) spectroscopy, could provide unprecedented detail on the dynamics of hydrogen-bond network formation, breaking, and rearrangement on ultrafast timescales. Combining these experimental approaches with high-level quantum chemical calculations and large-scale molecular dynamics simulations will be essential for constructing a complete, dynamic picture of the molecular-level structure and interactions. nih.gov
The practical implications of a deeper understanding of this ternary system are significant. In synthetic organic chemistry, solvent mixtures are often used to fine-tune reactivity and selectivity. Dioxane-water mixtures are employed in various reactions, and the addition of a protic co-solvent like methanol can further modify the solvent properties to optimize reaction conditions. rochester.edu A predictive understanding of how solvent composition affects reaction kinetics and equilibria would enable more rational solvent selection and process optimization, aligning with the principles of green chemistry by potentially reducing solvent use and improving efficiency. acs.org
Furthermore, this solvent system is relevant to various industrial processes, including chromatography, extraction, and formulation of products like inks and adhesives. chemicalbook.comnih.gov Accurate models of the phase behavior and solvation properties of this mixture can aid in the design and optimization of these separation and manufacturing processes. Given the environmental concerns surrounding 1,4-dioxane, understanding its behavior in aqueous systems containing organic co-solvents is also crucial for developing more effective environmental remediation technologies. itrcweb.orgepa.gov
Table 2: Compound Names
Q & A
Basic Research Questions
Q. What are common solvent ratios of dioxane-methanol-water in organic synthesis, and how do they influence reaction outcomes?
- Methodological Insight : A 1:1 dioxane-methanol mixture is frequently used as a solvent for reductive reactions, such as sodium borohydride-mediated reductions. This ratio balances polarity and solubility, enabling efficient dissolution of polar intermediates while maintaining reducing agent activity. Post-reaction, dilution with water precipitates products, simplifying purification (e.g., 35% yield in tetrahydrodioxolo-isoquinolinone synthesis) .
- Data Reference :
| Application | Solvent Ratio | Reaction Outcome |
|---|---|---|
| Reductive amination | Dioxane:MeOH (1:1) | 35% yield, minimal by-products |
Q. How are methanol-water mixtures prepared for analytical standards, and what precautions ensure accuracy?
- Methodological Insight : Standards for HPLC-MS/MS analysis are prepared in 50:50 (v/v) methanol:water to ensure solubility of oxidative stress biomarkers (e.g., 8-OHdG, HNE-MA). Internal standards (e.g., deuterated analogs) are mixed at 1000 ng/mL to correct for matrix effects. Degassing and filtration are critical to prevent column contamination .
- Key Step : Use gravimetric calibration for solvent mixing to avoid volumetric errors caused by temperature-dependent density changes in methanol .
Advanced Research Questions
Q. How can solvent systems like dioxane-methanol-water be optimized to enhance yields in reductive amination while minimizing side reactions?
- Methodological Insight : Kinetic control via temperature gradients (e.g., 0°C addition of NaBH₄ followed by reflux) reduces side reactions like over-reduction. Solvent ratios (1:1 dioxane:MeOH) stabilize intermediates, while incremental water addition post-reaction quenches excess reductant and precipitates products .
- Validation Strategy : Monitor reaction progress via in-situ FTIR or LC-MS to identify optimal quenching points and avoid hydrolysis by-products .
Q. What analytical challenges arise when quantifying trace 1,4-dioxane in methanol-water matrices, and how are they resolved?
- Methodological Insight : Co-elution of methanol with dioxane in GC-MS requires selective column choices (e.g., DB-624) and isotope dilution (e.g., d8-1,4-dioxane) for quantification. Solid-phase extraction (SPE) with carbon-based sorbents pre-concentrates analytes while removing methanol interference .
- Data Contradiction Note : While Method 541 (EPA) uses GC-MS for drinking water, methanol-rich matrices demand modified SPE protocols to avoid false positives from solvent carryover .
Q. How do cosolvent systems like methanol-water affect protein stability in enzymology studies, and what thresholds maintain activity?
- Methodological Insight : Methanol concentrations >7.5% (v/v) disrupt haloalkane dehalogenase activity by denaturing tertiary structures. However, systems with 7.51% methanol and 12.22% DMSO retain activity for substrate entry studies. Balance solvent strength with biocompatibility via activity assays under varying cosolvent conditions .
- Optimization Table :
| Cosolvent | Concentration | Enzyme Activity (% of Control) |
|---|---|---|
| Methanol | 7.5% | 85% |
| DMSO | 12.2% | 78% |
Data Contradiction & Validation
Q. How should researchers address discrepancies in solvent selection for HPLC mobile phases (e.g., methanol-water vs. acetonitrile-buffers)?
- Methodological Insight : Methanol-water (4:1) is preferred for UV-transparent analytes in pharmacopeial assays (e.g., carbamazepine derivatives), while acetonitrile-buffers improve resolution for ionizable compounds. Validate column compatibility (e.g., C18 stability in high MeOH) and adjust pH (6.0 phosphate buffer) to prevent stationary phase degradation .
Q. What strategies reconcile conflicting reports on dioxane-methanol-water toxicity in environmental vs. biochemical contexts?
- Methodological Insight : While 1,4-dioxane is a carcinogen (EPA limit: 0.35 µg/L in water), its use in methanol-based synthesis requires closed-system handling with scrubbers. Contrastingly, low-concentration methanol in biochemical systems (<10%) is tolerated if exposure is transient. Context-specific risk assessments are critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
